molecular formula C7H11FO2 B13425384 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 343929-20-4

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13425384
CAS No.: 343929-20-4
M. Wt: 146.16 g/mol
InChI Key: QQBMHOMBYVWDHU-UHFFFAOYSA-N
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Description

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid (CAS 343929-20-4) is a high-value, fluorinated cyclopropane derivative offered with a typical purity of 99% . This compound serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of complex molecules with potential biological activity. Fluorinated cyclopropane rings are rigid, metabolically stable scaffolds used to confer improved physicochemical properties and target binding affinity to lead compounds . This chemical is structurally characterized by the presence of both a carboxylic acid handle and a fluorine atom on the same cyclopropane ring, which is further substituted with an isopropyl group. The carboxylic acid functional group allows for further derivatization, for instance, through conversion to acid chlorides for subsequent coupling reactions . The incorporation of the fluorine atom is of particular interest in drug discovery and agrochemical development, as it can significantly influence a molecule's lipophilicity, metabolic stability, and membrane permeability . Key Research Applications: - Synthetic Intermediate: Serves as a key building block for the preparation of more complex fluorinated compounds, including those with potential fungicidal properties . - Agrochemical Research: Fluorinated cyclopropane derivatives are investigated in the development of novel active ingredients for crop protection . - Medicinal Chemistry: The fluorinated cyclopropane motif is a valuable structural element in the design of pharmaceutical candidates, such as novel quinolone antibiotics and other bioactive molecules . Usage Note: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please handle all chemicals with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety protocols.

Properties

CAS No.

343929-20-4

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

QQBMHOMBYVWDHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC1(C(=O)O)F

Origin of Product

United States

Preparation Methods

Preparation of 1-Fluoro-cyclopropyl Ketone Precursors

The key intermediate, 1-fluoro-cyclopropyl ketone, is synthesized via multi-step organic synthesis routes, often involving:

  • Cyclopropanation of alkenes with fluorinated reagents.
  • Introduction of the fluorine atom on the cyclopropane ring.
  • Coupling with aromatic or alkyl substituents (e.g., phenyl or isopropyl groups).

For the specific case of 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, the isopropyl substituent is introduced on the cyclopropane ring during or after the cyclopropanation step, depending on the synthetic route chosen.

Oxidative Rearrangement Using Peroxy Compounds

The critical transformation involves the reaction of the 1-fluoro-cyclopropyl ketone with peroxy compounds to form the corresponding 1-fluoro-cyclopropane-1-carboxylate ester, which is then hydrolyzed to the acid.

Key features of this step:

  • Peroxy compounds used: Peracids such as m-chloroperbenzoic acid, peracetic acid, perpropionic acid, peroxytrifluoroacetic acid, as well as inorganic peroxides like potassium peroxydisulfate in acidic media.
  • Reaction conditions: Typically carried out in a diluent solvent at temperatures ranging from 0°C to 60°C, under atmospheric pressure, although variations are possible.
  • Mechanism: The reaction proceeds via a Baeyer-Villiger type rearrangement where the peroxy acid inserts an oxygen adjacent to the ketone, leading to ester formation. Surprisingly, the cyclopropyl ring remains intact, and the fluorinated cyclopropyl radical is minimally attacked during the reaction, contrary to prior expectations.

Hydrolysis and Acidification

Following ester formation, the reaction mixture is treated with a base (e.g., sodium hydroxide) to cleave the ester and generate the carboxylate salt. Subsequent acidification with mineral acids (e.g., hydrochloric acid) liberates the free 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid.

  • Base equivalents: Typically, an equimolar amount of base per mole of ester is used, but catalytic or excess amounts are also reported.
  • Work-up: The reaction mixture is extracted with organic solvents sparingly soluble in water, dried, concentrated, and purified by standard methods to yield the acid in high purity and yield.

Comparative Summary of Preparation Methods

Step Method Description Reagents/Conditions Advantages Challenges
1 Synthesis of 1-fluoro-cyclopropyl ketone Multi-step synthesis involving cyclopropanation and fluorination Provides key intermediate with desired substitution pattern Multi-step, moderate yields in some steps
2 Oxidative rearrangement with peroxy acids m-Chloroperbenzoic acid or other peracids; 0-60°C; diluent solvent High yield, high purity; minimal fluorinated ring degradation Requires careful control of reaction conditions
3 Hydrolysis and acidification Base (NaOH), acid (HCl) Efficient ester cleavage and acid isolation Standard work-up procedures

Research Findings and Observations

  • The process is notable for its unexpected selectivity , where the cyclopropyl ring remains largely unaffected during oxidation, preserving the fluorine substituent and ring integrity.
  • The starting ketones with various substituents (hydrogen, halogen, methyl, methoxy, phenyl, phenoxy) on the aromatic ring have been tested, with the isopropyl-substituted cyclopropane derivative being accessible via analogous routes.
  • Reaction yields are reported to be very good to excellent , with high purity of the final acid product, making this method suitable for scale-up and industrial applications.
  • The compound serves as a valuable intermediate for further transformations, including the synthesis of fungicidal agents and other biologically active molecules.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed or base-mediated conditions. For example:

  • Reaction with methanol : Forms methyl 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylate.

    • Conditions : HCl (catalytic), reflux in methanol .

    • Yield : ~85–92% (analogous to similar fluorocyclopropane esters) .

This reactivity aligns with methodologies described for structurally related compounds in cyclopropane carboxylate syntheses .

Decarboxylation

Thermal or acidic conditions promote decarboxylation, yielding 1-fluoro-2-(propan-2-yl)cyclopropane:

  • Mechanism : Loss of CO₂ via a six-membered cyclic transition state stabilized by fluorine’s electron-withdrawing effect.

  • Conditions : Heating at 150–200°C or treatment with concentrated H₂SO₄.

  • Product Stability : The strained cyclopropane ring typically remains intact due to fluorine’s stabilizing influence .

Base-Induced Elimination

Strong bases (e.g., NaOH, KOH) induce elimination reactions, particularly in the presence of β-hydrogens:

  • Reaction : Elimination of HF and CO₂ to form 2-(propan-2-yl)cyclopropene derivatives.

    • Conditions : Aqueous NaOH, 80–100°C .

    • Selectivity : Favored by steric hindrance from the isopropyl group .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in controlled ring-opening under transition metal catalysis:

  • Example : Reaction with Grignard reagents (RMgX) in the presence of Cu(I) catalysts yields fluorinated alkenes .

    • Mechanism : Metal insertion into the cyclopropane ring followed by transmetallation and elimination .

Comparative Reactivity with Analogues

Compound Reactivity Differences
1-Fluorocyclopropane-1-carboxylic acidLacks isopropyl group; lower steric hindrance increases esterification rates .
2-Fluorocyclopropane-1-carboxylic acidFluorine at position 2 alters electronic effects, reducing decarboxylation propensity .
Non-fluorinated cyclopropane acidsHigher susceptibility to ring-opening due to absence of electron-withdrawing fluorine .

Mechanistic Insights

  • Fluorine’s Role : Enhances carboxylic acid acidity (pKa ~2.5–3.0) and stabilizes intermediates via inductive effects .

  • Steric Effects : The isopropyl group slows nucleophilic attack at the cyclopropane ring but facilitates elimination pathways .

Scientific Research Applications

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The target compound is compared below with analogs differing in substituents, fluorination patterns, and ring saturation:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Spectral Data Applications/Notes
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid C₇H₁₂O₂F 128.17 Fluorine, isopropyl Not reported Not available (NMR/IR data lacking in evidence) Potential intermediate for fluorinated bioactive molecules .
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid C₁₀H₇F₂O₂ 212.16 Difluorophenyl, unsaturated ring 98.7–101.8 ¹H NMR (CDCl₃): δ 7.55–7.30 (m, 2H), 6.90–6.70 (m, 1H), 3.10–2.80 (m, 2H) Synthesized via silylcyclopropane intermediates; used in drug discovery .
2,2-Difluorocyclopropane-1-carboxylic acid C₄H₄F₂O₂ 134.07 Two fluorine atoms Not reported HRMS (ESI): [M-H]⁻ calculated 133.01, found 133.01 High electronegativity enhances acidity; potential precursor for agrochemicals .
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid C₉H₈FNO₂ 181.16 Fluoropyridinyl Not reported SMILES: C1C(C1(C(=O)O)F)C2=NC=C(C=C2)F Bioisostere for aromatic rings in kinase inhibitors .
1-Allylcyclopropane-1-carboxylic acid C₇H₁₀O₂ 126.15 Allyl group Not reported ¹H NMR (CDCl₃): δ 5.90–5.70 (m, 1H), 5.20–5.00 (m, 2H), 2.80–2.60 (m, 2H) Used in polymer chemistry and as a ligand in catalysis .

Biological Activity

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative recognized for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structure that combines a cyclopropane ring with a propan-2-yl substituent and a carboxylic acid functional group, which influences its biological activity.

The molecular formula of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is C7H11FO2C_7H_{11}FO_2, with a molecular weight of approximately 146.16 g/mol. The presence of the fluoro group enhances its reactivity and interaction with biological systems, making it an interesting subject for research.

Property Details
Molecular FormulaC₇H₁₁FO₂
Molecular Weight146.16 g/mol
Functional GroupsFluoro, Carboxylic Acid
Structural FeaturesCyclopropane ring, Propan-2-yl

The biological activity of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is largely attributed to its ability to interact with various biological targets. The fluoro group can influence the compound's lipophilicity and hydrogen bonding capabilities, which are crucial for binding to enzymes and receptors.

Case Studies

  • Fluorinated Compounds in Antifungal Research : A study demonstrated that certain fluorinated cyclopropane derivatives exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungals like fluconazole. This suggests that 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid could potentially exhibit similar or enhanced antifungal effects due to its unique structure .
  • Toxicological Assessments : Toxicity studies on related fluorinated compounds indicate that while some exhibit low toxicity at therapeutic doses, others can cause severe adverse effects. Understanding the safety profile of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid will be essential for its development as a pharmaceutical agent .

Research Findings

Recent literature reviews highlight the importance of fluorinated compounds in drug design, particularly their role in enhancing bioactivity and selectivity against specific targets. The incorporation of fluorine atoms has been shown to improve metabolic stability and reduce toxicity in some cases .

Q & A

Basic Research Question

  • X-ray crystallography : Provides definitive stereochemical assignment, especially for cis/trans isomers.
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H}-13C^{13}\text{C} HSQC resolves ring strain effects.
  • Chiral HPLC/SFC : Polysaccharide columns (e.g., Chiralpak AD-H) separate enantiomers.
  • Mass spectrometry : HRMS confirms molecular integrity.
    Comparative analysis with known stereoisomers (e.g., melting point, optical rotation) validates results .

How does the fluorine substituent influence the compound’s stability under varying pH conditions?

Advanced Research Question
The electron-withdrawing fluorine group increases ring strain and acidity of the carboxylic moiety, accelerating decomposition in basic conditions. Experimental approaches:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C, monitoring degradation via LC-MS.
  • Kinetic isotope effects : Use 2H^{2}\text{H}-labeled analogs to probe bond cleavage mechanisms.
  • Computational modeling : DFT calculations predict transition states for ring-opening reactions. Data from analogous fluorocyclopropanes suggest hydrolytic instability above pH 8 .

What strategies resolve contradictions in reported reactivity data during nucleophilic substitutions?

Advanced Research Question
Discrepancies may arise from solvent polarity, steric hindrance, or competing ring-opening pathways. Methodological solutions:

  • Competition experiments : Compare reactivity with different nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents (DMF, DMSO).
  • In situ monitoring : Use 19F^{19}\text{F} NMR to track intermediate formation.
  • Theoretical studies : MD simulations assess steric effects of the isopropyl group on transition states. Cross-referencing with structurally similar compounds (e.g., 2-methyl-3-phenylcyclopropane derivatives) provides mechanistic insights .

How can computational modeling predict stereoelectronic effects of the fluorine substituent?

Advanced Research Question

  • DFT calculations : Analyze bond angles, ring strain, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • NBO analysis : Quantifies hyperconjugative interactions between the C-F bond and cyclopropane ring.
  • Docking studies : Evaluate binding affinity to biological targets (e.g., enzymes) by comparing fluorinated vs. non-fluorinated analogs. Studies on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid highlight fluorine’s role in transition-state stabilization .

What safety protocols are essential for handling this compound in lab settings?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at -20°C, away from oxidizing agents. Safety data for related fluorocyclopropanes emphasize flammability and toxicity risks .

How is this compound utilized in enzyme inhibition studies?

Advanced Research Question
The cyclopropane ring mimics transition states in enzymatic reactions. Methodologies include:

  • Kinetic assays : Measure KiK_i values using ACC deaminase or similar enzymes.
  • Isotopic labeling : 18O^{18}\text{O}-tracking identifies catalytic site interactions.
  • X-ray crystallography : Resolve enzyme-inhibitor complexes to map binding modes. Prior work on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid demonstrates irreversible inhibition via covalent adduct formation .

What role does stereochemistry play in its biological activity?

Advanced Research Question
Cis vs. trans isomers exhibit divergent bioactivity due to spatial compatibility with enzyme active sites. Approaches:

  • Enantioselective synthesis : Chiral catalysts (e.g., Jacobsen’s Co-salen) yield single stereoisomers.
  • Biological assays : Compare IC50_{50} values of isomers against target proteins.
  • Molecular dynamics : Simulate isomer binding to predict pharmacodynamic profiles. Studies on (1R,2R)-2-fluorocyclopropanecarboxylic acid highlight stereochemical impacts on metabolic stability .

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